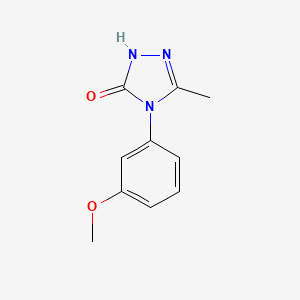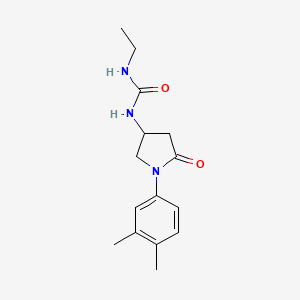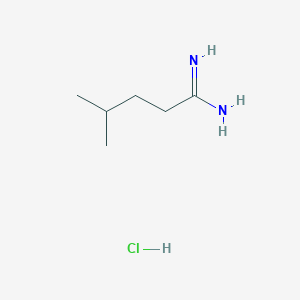
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a sulfonyl group, which is a functional group that consists of a sulfur atom bonded to two oxygen atoms and two carbon atoms . Sulfonyl groups are typically found in sulfones, which are organosulfur compounds . The compound also contains a tetrahydroquinoline group, which is a type of heterocyclic compound.
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfones are typically prepared by the organic oxidation of thioethers .Chemical Reactions Analysis
Sulfones, which contain the sulfonyl group, are relatively inert functional groups . They can undergo certain reactions such as the Ramberg–Bäcklund reaction and the Julia olefination, where sulfones are converted to alkenes by the elimination of sulfur dioxide .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of sulfones include high strength and resistance to oxidation, corrosion, high temperatures, and creep under stress .Applications De Recherche Scientifique
Chemical Structure and Interactions
The title compound, with its complex chemical structure, exhibits unique interactions that contribute to its potential in scientific research. For instance, similar compounds have been studied for their intramolecular and intermolecular hydrogen bonding capabilities, which could influence their behavior in biological systems. The structural conformation of such compounds aligns with theoretical studies, indicating their potential for detailed molecular interaction studies (Gelbrich, Haddow, & Griesser, 2011).
Enzyme Inhibition and Therapeutic Potential
Research into sulfonamide derivatives has shown significant promise in the therapeutic domain, particularly in enzyme inhibition, which is crucial for developing treatments for various diseases. Sulfonamides derived from 4-methoxyphenethylamine have shown inhibitory effects on acetylcholinesterase, a target for Alzheimer’s disease treatment, demonstrating the potential of sulfonamide compounds in medicinal chemistry (Abbasi et al., 2018).
Protein Kinase Inhibition
Isoquinolinesulfonamides, including compounds structurally related to the title compound, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This inhibition is critical for understanding cellular signaling and developing targeted therapies for diseases such as cancer (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Anticancer Research
The incorporation of sulfonamide fragments into chemical structures has been explored for their pro-apoptotic effects on cancer cells. These compounds have demonstrated the ability to activate apoptotic genes, potentially offering a pathway to develop novel cancer therapies (Cumaoğlu et al., 2015).
Synthesis of Novel Compounds
Research into sulfonamide derivatives also involves the synthesis of novel compounds with potential pharmaceutical applications. For example, the synthesis of quinazoline derivatives has been investigated for their diuretic and antihypertensive properties, highlighting the versatility of sulfonamide compounds in drug development (Rahman et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-5-28(23,24)22-10-6-7-16-8-9-17(13-18(16)22)21-29(25,26)20-12-15(3)14(2)11-19(20)27-4/h8-9,11-13,21H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEJYDXQJPPIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


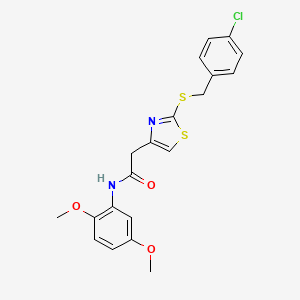

![1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2839579.png)
![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate](/img/structure/B2839581.png)
![N-benzo[e][1,3]benzothiazol-2-yl-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2839583.png)

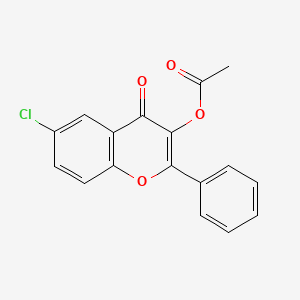
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}benzamide](/img/structure/B2839589.png)
